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Compound of Interest

Compound Name: 1-Methylcyclopentanol

Cat. No.: B105226 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental and computationally derived

data for the tertiary alcohol, 1-Methylcyclopentanol. By presenting a side-by-side analysis of

its physicochemical properties and spectral data, this document aims to serve as a valuable

resource for researchers in various fields, including drug discovery and material science,

facilitating the validation of computational models and providing a baseline for experimental

design.

Data Presentation: A Side-by-Side Comparison
The following table summarizes the available experimental and computational data for key

physicochemical properties of 1-Methylcyclopentanol. This allows for a direct and efficient

comparison, highlighting areas of agreement and potential discrepancies between

experimental measurements and theoretical predictions.
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Property Experimental Value
Computational/Predicted
Value

Boiling Point 135-136 °C[1][2] 137-138 °C (estimated)[3]

Density 0.904 g/mL at 25 °C[1][2]
Not explicitly found in

searches.

pKa
Not explicitly found in

searches.
15.38 ± 0.20[2]

¹H NMR Spectrum
Data available in spectral

databases.

Predicted spectra are available

through various software tools,

but specific chemical shift

values were not found in the

performed searches.

¹³C NMR Spectrum
Data available in spectral

databases.

Predicted spectra are available

through various software tools,

but specific chemical shift

values were not found in the

performed searches.

IR Spectrum
Data available in spectral

databases.[4]

Predicted spectra are available

through various software tools,

but specific vibrational

frequencies were not found in

the performed searches.

Experimental Protocols
Detailed and accurate experimental protocols are crucial for the reproducibility of scientific

findings. Below are methodologies for determining the key physicochemical properties of 1-
Methylcyclopentanol cited in this guide.

Boiling Point Determination (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external

pressure. A common and efficient method for determining the boiling point of a small liquid

sample is the capillary method.
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Procedure:

Sample Preparation: A small amount of 1-Methylcyclopentanol is placed in a small test

tube or a fusion tube.

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid

in the test tube.

Heating: The test tube assembly is attached to a thermometer and heated in a controlled

manner, often using a Thiele tube or a melting point apparatus with a heating block.

Observation: As the temperature rises, a steady stream of bubbles will emerge from the

open end of the capillary tube. The heat source is then removed.

Boiling Point Determination: The temperature at which the liquid just begins to enter the

capillary tube upon cooling is recorded as the boiling point.[3][5]

Density Measurement (Pycnometer or Graduated
Cylinder Method)
The density of a liquid is its mass per unit volume. This can be determined accurately using a

pycnometer or more simply with a graduated cylinder and a balance.

Procedure using a Graduated Cylinder:

Mass of Empty Cylinder: The mass of a clean, dry graduated cylinder is accurately measured

using an analytical balance.

Volume Measurement: A known volume of 1-Methylcyclopentanol is carefully added to the

graduated cylinder. The volume is read from the bottom of the meniscus.

Mass of Cylinder and Liquid: The mass of the graduated cylinder containing the liquid is

measured.

Calculation: The mass of the liquid is determined by subtracting the mass of the empty

cylinder. The density is then calculated by dividing the mass of the liquid by its volume.[6][7]

[8]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by

providing information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.

Procedure for Small Molecule NMR:

Sample Preparation: A small amount of 1-Methylcyclopentanol (typically 5-25 mg for ¹H

NMR and 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-

d₆) in a clean NMR tube.[4]

Instrumentation: The NMR tube is placed in the spectrometer's magnet.

Data Acquisition: The sample is subjected to a strong magnetic field and radiofrequency

pulses. The resulting signals (free induction decay or FID) are detected.

Data Processing: The FID is mathematically transformed (Fourier transform) to produce the

NMR spectrum, which plots signal intensity versus chemical shift (in ppm).[9]

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of

infrared radiation at specific frequencies, which correspond to the vibrational energies of

different chemical bonds.

Procedure for Liquid Samples (Attenuated Total Reflectance - ATR):

Background Spectrum: A background spectrum of the clean ATR crystal is recorded to

account for any atmospheric or instrumental interferences.

Sample Application: A small drop of 1-Methylcyclopentanol is placed directly onto the ATR

crystal.

Data Acquisition: The infrared beam is passed through the crystal, and the attenuated

radiation is detected.

Spectrum Generation: The instrument's software subtracts the background spectrum from

the sample spectrum to produce the final FTIR spectrum, which plots transmittance or
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absorbance versus wavenumber (in cm⁻¹).[2][10]

Visualization of the Comparative Workflow
To effectively cross-validate experimental and computational data, a structured workflow is

essential. The following diagram illustrates the logical steps involved in this process, from data

acquisition to comparative analysis and model refinement.

Cross-Validation Workflow: Experimental vs. Computational Data

Experimental Workflow

Computational Workflow

Experimental Data Acquisition
(e.g., Boiling Point, Density, NMR, IR)

Data Analysis and
Characterization

Comparative Analysis
Computational Modeling

(e.g., DFT, Molecular Dynamics)
Prediction of Properties

(e.g., Boiling Point, Spectra)

Validation and Refinement
of Computational ModelFeedback Loop

Click to download full resolution via product page

Caption: A flowchart illustrating the process of comparing experimental and computational data

for 1-Methylcyclopentanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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